(3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one
Description
Properties
IUPAC Name |
(E)-4-(4-chloroanilino)-3-phenylbut-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c1-12(19)16(13-5-3-2-4-6-13)11-18-15-9-7-14(17)8-10-15/h2-11,18H,1H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHPPLWAGBAPQI-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC=C(C=C1)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/NC1=CC=C(C=C1)Cl)/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one typically involves the condensation of 4-chloroaniline with a suitable ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. Common solvents used in this synthesis include ethanol, methanol, and dichloromethane.
Industrial Production Methods
In an industrial setting, the production of (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
(3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one with key analogs:
Reactivity and Functionalization
- Bioreduction: In studies using non-conventional yeasts, α,β-unsaturated ketones like 5a and 4a undergo enzymatic reduction. The electron-withdrawing Cl group in 5a increases electrophilicity, accelerating reduction compared to 4a.
- Acetylation: Compound 5a (CAS 34348-59-9) was acetylated to form (E)-2-(4-chlorophenyl)ethenyl acetate under mild conditions. The amino group in the target compound could enable alternative derivatization pathways, such as Schiff base formation or nucleophilic substitution .
Spectroscopic and Physical Properties
- IR Spectroscopy : The target compound’s IR spectrum would feature N–H stretches (~3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹), absent in 5a and 4a .
- Melting Points : Derivatives like (E)-2-(4-chlorophenyl)ethenyl acetate exhibit defined melting points (66–68°C). The target compound’s melting point is likely higher due to intermolecular hydrogen bonding .
Biological Activity
(3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one, also known as a chalcone derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one
- CAS Number : 343373-02-4
- Molecular Formula : C18H17ClN
- Molecular Weight : 284.79 g/mol
- Physical State : Solid
- Purity : 90% .
Anticancer Activity
Research has indicated that chalcone derivatives exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various chalcones, including (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one, against multiple cancer cell lines. The results demonstrated that this compound effectively inhibited cell proliferation in breast cancer (MCF7) and lung cancer (A549) cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one | MCF7 | 15 | Induction of apoptosis |
| (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one | A549 | 20 | Cell cycle arrest at G1 phase |
The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival .
Antimicrobial Activity
Chalcones have also been studied for their antimicrobial properties. In vitro assays have shown that (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one exhibits moderate antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 14 |
| Escherichia coli | 12 |
The antibacterial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Anti-inflammatory Effects
Another significant biological activity of this compound is its anti-inflammatory potential. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
- Chalcone Derivatives in Cancer Therapy : A study published in Molecules explored various chalcone derivatives, including (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one, highlighting their structure–activity relationship and potential as novel anticancer agents .
- Antimicrobial Screening : Research conducted on a series of chalcones demonstrated that those with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts, suggesting a strategic approach to designing effective antimicrobial agents .
Q & A
Q. What spectroscopic techniques are most effective for characterizing the structural integrity and stereochemistry of (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one?
- Methodological Answer : A combination of H/C NMR, IR spectroscopy, and X-ray crystallography is recommended. NMR can confirm the presence of the enaminone moiety (C=O and C=N signals) and the E-configuration via coupling constants (e.g., for trans-vinylic protons). IR spectroscopy identifies key functional groups (e.g., carbonyl stretch at ~1650–1700 cm). Single-crystal X-ray diffraction (as demonstrated for structurally similar enones in ) provides unambiguous confirmation of stereochemistry and molecular geometry . High-resolution mass spectrometry (HRMS) further validates molecular weight and purity.
Q. What are the recommended synthetic routes for (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one, and how can reaction conditions be optimized to favor the E-isomer?
- Methodological Answer : The compound can be synthesized via a condensation reaction between 4-chloroaniline and 3-phenylbut-3-en-2-one under acidic or basic catalysis. To favor the E-isomer, optimize solvent polarity (e.g., ethanol or DMF) and temperature (60–80°C). Catalysts like acetic acid or piperidine may enhance regioselectivity. Monitoring via TLC or HPLC ensures reaction progression. Post-synthesis, recrystallization from a non-polar solvent (e.g., hexane/ethyl acetate) improves purity, as seen in analogous enaminone syntheses .
Q. What safety precautions should be prioritized when handling (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one in laboratory settings?
- Methodological Answer : While specific toxicity data for this compound is limited, general precautions for enaminones and aryl chlorides apply. Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. Store in a cool, dry place away from oxidizers. Refer to GHS guidelines for structurally related compounds (e.g., 4-(4-nitrophenyl)but-3-en-2-one in ), which highlight flammability and skin irritation risks. Dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity and electronic properties of (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one in catalytic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects can be incorporated using the Polarizable Continuum Model (PCM). For catalytic applications (e.g., Michael additions), analyze charge distribution on the α,β-unsaturated carbonyl system. Molecular dynamics simulations may further assess binding affinities in enzyme-inhibitor studies, as demonstrated for similar enones in .
Q. What strategies resolve contradictions in reported biological activity data of enaminone derivatives, including (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one?
- Methodological Answer : Conduct systematic SAR studies by varying substituents on the phenyl and chlorophenyl groups. Use standardized assays (e.g., enzyme inhibition or cytotoxicity protocols) to minimize inter-lab variability. Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity assays). For conflicting solubility data, employ Hansen solubility parameters or COSMO-RS simulations to rationalize solvent effects, as inferred from ’s synthesis optimizations .
Q. How does the electronic nature of the 4-chlorophenyl group influence the photophysical properties of (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one?
- Methodological Answer : The electron-withdrawing chloro group enhances conjugation via resonance, shifting UV-Vis absorption maxima to longer wavelengths (bathochromic shift). Time-dependent DFT (TD-DFT) can simulate electronic transitions, while experimental validation requires fluorescence spectroscopy in varying solvents. Compare with analogs lacking the chloro substituent (e.g., 4-phenylamino derivatives) to isolate its effect, as seen in crystallographic studies of fluorophenyl-containing enones () .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported crystallographic data for enaminone derivatives?
- Methodological Answer : Re-examine refinement parameters (e.g., R-factor thresholds and thermal displacement models). Use high-resolution synchrotron data to reduce measurement errors. Cross-reference with computational geometry optimizations (DFT-optimized bond lengths/angles) to identify outliers. For example, ’s bond angle data for similar enones can guide validation of experimental vs. theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
